molecular formula C13H13NO2 B15394584 Methyl (naphthalen-1-ylmethyl)carbamate

Methyl (naphthalen-1-ylmethyl)carbamate

Cat. No.: B15394584
M. Wt: 215.25 g/mol
InChI Key: GGSOWOFTXSBAHB-UHFFFAOYSA-N
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Description

Methyl (naphthalen-1-ylmethyl)carbamate ( 92277-77-5) is a chemical compound of interest in scientific research, particularly for applications in organic chemistry and pesticide chemistry. This solid compound features a carbamate functional group linked to a naphthalene ring system via a methylene bridge, distinguishing it from the closely related and well-characterized insecticide carbaryl (1-naphthyl methylcarbamate) . Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol . This compound is valued as a chemical reference standard and a building block for researchers exploring structure-activity relationships (SAR) within the carbamate family. Carbamates as a class are known to act as reversible inhibitors of the enzyme acetylcholinesterase (AChE) , leading to an accumulation of acetylcholine and disruption of nervous system function in target organisms. The structural motif of this compound provides a versatile template for synthesizing novel analogs. Researchers can investigate how modifications to the core structure—such as alterations to the naphthalene ring or the carbamate moiety—impact biological activity, metabolic stability, and selectivity. Such studies are crucial for developing new compounds with tailored properties for agricultural or pharmacological research. Beyond its relevance to AChE inhibition, the structural characteristics of this compound may make it a candidate for investigating interactions with other biological targets. For instance, some carbamate insecticides with naphthalene-derived structures have been reported to exhibit affinity for melatonin receptors in vitro, suggesting a potential secondary mechanism of action that could influence circadian rhythms . This opens avenues for its use in neurobiological and chronobiological research, apart from its canonical applications. Handling and Safety: As with many research chemicals, appropriate safety precautions must be observed. While a specific hazard classification for this exact compound is not fully established in the searched literature, related carbamates can be harmful if swallowed and may cause toxicity upon exposure . Researchers should consult the safety data sheet (SDS) and handle the product using appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use, or for incorporation into consumer products.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl N-(naphthalen-1-ylmethyl)carbamate

InChI

InChI=1S/C13H13NO2/c1-16-13(15)14-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,14,15)

InChI Key

GGSOWOFTXSBAHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Biological Activity

Methyl (naphthalen-1-ylmethyl)carbamate is an organic compound that combines a naphthalene moiety with a carbamate functional group. This unique structure contributes to its diverse biological activities, particularly in the fields of pest control and potential therapeutic applications. This article delves into the biological activity of this compound, supported by various studies and findings.

  • Molecular Formula : C12_{12}H13_{13}NO2_2
  • Molecular Weight : Approximately 215.25 g/mol
  • Density : 1.234 g/cm³
  • Boiling Point : 301.4°C at 760 mmHg
  • LogP Value : Approximately 3.09, indicating moderate lipophilicity

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an insecticide and potential therapeutic agent. The compound's ability to inhibit specific enzymes involved in neurotransmission makes it a candidate for pest control and neuropharmacological studies.

Insecticidal Properties

Compounds containing naphthalene and carbamate moieties are known for their insecticidal properties. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission in insects. This inhibition can lead to the accumulation of acetylcholine, causing paralysis and death in pests.

Comparative Analysis of Related Compounds

The following table summarizes the properties and biological activities of compounds structurally related to this compound:

Compound NameMolecular FormulaKey Biological Activities
Methyl N-(1-naphthyl)carbamateC12_{12}H13_{13}NO2_2Used as an insecticide; moderate lipophilicity
Naphthalen-1-yl formyl(methyl)carbamateC12_{12}H11_{11}NO3_3Exhibits different biological activities
Methyl allyl(naphthalen-1-ylmethyl)carbamateC13_{13}H15_{15}NO2_2Enhanced reactivity due to allyl group

Case Studies and Research Findings

  • Neuropharmacological Potential : Studies have suggested that compounds similar to this compound can cross the blood-brain barrier, making them potential candidates for treating neurodegenerative diseases. Research indicates that these compounds may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
  • Toxicity Studies : A study evaluating the cytotoxic effects of various carbamates, including this compound, found that exposure leads to significant cellular damage in mammalian cells at certain concentrations. The study emphasized the need for careful assessment of safety profiles when considering these compounds for agricultural or therapeutic use .
  • Environmental Impact : Research has shown that carbamates can degrade in microbial environments, leading to concerns about their persistence and effects on non-target organisms. The hydrolysis of this compound in soil and water systems is an area of ongoing investigation, particularly regarding its breakdown products and their ecological implications .

Comparison with Similar Compounds

Structural Features :

  • Core : Naphthalene (10 π-electron aromatic system).
  • Substituent : Methylcarbamate (-OCONHCH₃) at the 1-position.
  • Hydrogen-bonding: The carbamate group acts as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling molecular interactions critical for gelation, solubility, and receptor binding .

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Ethyl vs. Longer Alkyl Chains

The biological and physicochemical properties of carbamate derivatives are highly dependent on the alkyl chain length of the carbamate substituent.

Carbamates vs. Ester Analogues

Carbamates generally outperform ester analogues in gelation efficiency and molecular versatility due to their hydrogen-bonding capacity.

Key Findings :

  • Gelation Efficiency : Carbamate derivatives form gels at lower concentrations (0.5–2.0 wt%) compared to esters (3–5 wt%) .
  • Substituent Tolerance : Carbamates accommodate a wider range of substituents (e.g., alkyl, aryl) without compromising gelation, whereas esters require precise steric and electronic tuning .

Table 2 : Comparison of Carbamates and Esters in Gelation

Property Carbamates Esters
Gelation Concentration 0.5–2.0 wt% 3–5 wt%
Substituent Tolerance Broad (alkyl, aryl) Narrow (small alkyl only)
Hydrogen-bonding Dual (donor + acceptor) Acceptor only (C=O)

Data from carbohydrate-based gelator studies

Physicochemical Properties

Collision cross-section (CCS) and spectroscopic data highlight structural differences among carbamate derivatives.

Collision Cross-Section (CCS) :

  • Methyl vs. Ethyl : Methyl carbamates (e.g., Methyl (naphthalen-1-ylmethyl)carbamate) exhibit lower CCS values (168.5 Ų for [M+H]⁺) compared to ethyl derivatives (174.6 Ų for [M+K]⁺), reflecting reduced molecular size and polarizability .

Infrared (IR) Spectroscopy :

  • Carbamate Signature : Strong absorption at 1696 cm⁻¹ (C=O stretch) and 3286 cm⁻¹ (N-H stretch) in propyl carbamate derivatives, consistent across methyl and ethyl analogues .

Toxicity and Mutagenicity

  • Methyl Carbamates : Associated with higher mammalian toxicity (LD₅₀ = 25.0 μM) compared to ethyl derivatives (LD₅₀ = 75.0 μM) .

Q & A

Basic: What are common synthetic strategies for preparing methyl (naphthalen-1-ylmethyl)carbamate?

Answer:
The synthesis typically involves carbamate formation via nucleophilic substitution. A general approach includes reacting naphthalen-1-ylmethanol with methyl isocyanate or methyl chloroformate under controlled conditions. For example:

  • Step 1: Activate the hydroxyl group of naphthalen-1-ylmethanol using a base (e.g., pyridine) to deprotonate it.
  • Step 2: Introduce methyl chloroformate to form the carbamate ester via nucleophilic acyl substitution .
  • Step 3: Purify the product using column chromatography or recrystallization.
    Alternative routes may employ protective groups for regioselective synthesis, as seen in tert-butyl carbamate derivatives .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify aromatic protons (6.5–8.5 ppm) and carbamate carbonyl signals (~155 ppm) .
  • IR Spectroscopy: Stretching vibrations for N–H (~3350 cm1^{-1}) and C=O (~1700 cm1^{-1}) confirm the carbamate group .
  • Mass Spectrometry: High-resolution MS validates the molecular ion ([M+H]+^+) and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Based on structurally similar carbamates:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection are mandatory due to potential dermal/ocular toxicity .
  • Ventilation: Use fume hoods to avoid inhalation; methyl carbamates may release toxic vapors upon decomposition .
  • Storage: Store at –20°C in airtight containers to prevent hydrolysis .

Advanced: How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Answer:
SAR studies focus on modifying substituents to enhance target binding or reduce off-target effects:

  • Naphthalene Substitution: Electron-withdrawing groups (e.g., –NO2_2) at the 4-position increase electrophilicity, potentially boosting enzyme inhibition .
  • Carbamate Chain Length: Shorter chains (methyl vs. ethyl) reduce steric hindrance, improving interaction with hydrophobic binding pockets .
    Comparative tables for analogous carbamates (e.g., ethyl vs. phenyl derivatives) highlight these trends .

Advanced: How should researchers design in vivo toxicity studies for this compound?

Answer:
Adopt protocols from naphthalene derivatives and carbamates:

  • Exposure Routes: Prioritize oral and inhalation routes, as these are common for environmental toxins .
  • Endpoints: Monitor hepatic enzymes (ALT, AST), renal function (creatinine), and histopathology for systemic effects .
  • Dose Selection: Use subacute doses (10–100 mg/kg) based on LD50_{50} data from methyl carbamate analogs .

Advanced: How to resolve contradictions in carcinogenicity data across species?

Answer:
Species-specific metabolic pathways explain discrepancies:

  • Rodent Models: Rats exhibit CYP450-mediated activation of methyl carbamate to mutagenic intermediates, while mice lack this pathway .
  • In Vitro Alternatives: Use human hepatocyte cultures or metabolically competent cell lines (e.g., HepG2) to bridge interspecies gaps .

Advanced: What validation criteria ensure reliability in quantifying this compound via GC/MS?

Answer:
Follow guidelines for carbamate analysis:

  • Precision: Intra-day and inter-day relative standard deviations (RSD) should be <5% (e.g., methyl carbamate: 0.45% intra-day RSD) .
  • Calibration Curves: Use internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Limit of Detection (LOD): Aim for ≤1 ng/mL based on ethyl carbamate benchmarks .

Advanced: What metabolic pathways are hypothesized for this compound?

Answer:
Proposed pathways, inferred from carbamate toxicology:

  • Phase I Metabolism: Hydrolysis by esterases or amidases releases naphthalen-1-ylmethanol and methylamine .
  • Phase II Metabolism: Glucuronidation of the naphthalene moiety enhances excretion .
  • Bioactivation: CYP2E1 may oxidize naphthalene to reactive epoxides, contributing to hepatotoxicity .

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